N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide: is a complex organic compound that features a benzodioxole ring, a cyclopropylpyridazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole, 6-cyclopropylpyridazine, and piperazine.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium acetate with ligands like triphenylphosphine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Used in the study of enzyme interactions and binding affinities.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The cyclopropylpyridazine moiety may enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-ethylpyridazin-3-yl)piperazin-1-yl]acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the pyridazine ring (cyclopropyl vs. methyl or ethyl).
- Binding Affinity: The cyclopropyl group may provide better binding affinity due to its unique steric and electronic properties.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound.
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-20(21-15-3-5-17-18(11-15)28-13-27-17)12-24-7-9-25(10-8-24)19-6-4-16(22-23-19)14-1-2-14/h3-6,11,14H,1-2,7-10,12-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNXWRYSLIDXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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